![molecular formula C25H19F2N3O B2759821 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-92-0](/img/structure/B2759821.png)
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core with various substituents, including ethoxyphenyl, difluorophenyl, and methylphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aromatic aldehyde or ketone to form the quinoline ring.
Substitution Reactions: The final step involves introducing the ethoxyphenyl, difluorophenyl, and methylphenyl groups through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized substituents.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C25H19F2N3O
- IUPAC Name : 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- SMILES Notation : CCOc(cc1)ccc1-c(c1cnc2c(F)cc(F)cc2c11)nn1-c1ccc(C)cc1
This compound features a complex structure that includes both ethoxy and difluoro substituents, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains. In particular:
- Inhibition of Mycobacterium smegmatis : The compound demonstrated a maximum inhibition zone of 16 mm due to the presence of electron-withdrawing groups on the pyrazole derivative.
- Activity Against Gram-negative Bacteria : Notably effective against Pseudomonas aeruginosa with a maximum inhibition extent of 19 mm.
Table 1: Antimicrobial Activity Summary
Pathogen | Inhibition Zone (mm) | Observations |
---|---|---|
Mycobacterium smegmatis | 16 | Strong electron-withdrawing groups enhance activity |
Pseudomonas aeruginosa | 19 | Enhanced activity due to specific substituents |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 2: Inhibitory Effects on Nitric Oxide Production
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
3-(4-ethoxyphenyl)-... | 0.39 | Inhibition of iNOS and COX-2 |
Positive Control (1400 W) | - | Direct iNOS inhibitor |
Anticancer Potential
Preliminary studies have shown that this compound may induce apoptosis in various cancer cell lines. Research involving human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed significant cytotoxic effects.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects on MCF-7 and A549 cells. The results indicated:
- MCF-7 Cells : Significant reduction in cell viability at concentrations above 5 μM.
- A549 Cells : Induction of apoptosis confirmed through flow cytometry analysis.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings from SAR studies include:
- Substituent Effects : Electron-withdrawing groups enhance anti-inflammatory activity.
- Positioning of Functional Groups : Para-substituted derivatives generally exhibit higher efficacy than ortho or meta substitutions.
Table 3: Summary of SAR Findings
Substituent Position | Activity Level | Notes |
---|---|---|
Para | High | Optimal for iNOS inhibition |
Ortho | Moderate | Reduced activity |
Meta | Low | Least effective |
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and difluoro groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Biologische Aktivität
The compound 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline , also known as C350-0828, is a member of the pyrazolo[4,3-c]quinoline family. This class of compounds has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anti-cancer applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by recent research findings and data tables.
Structural Information
- Molecular Formula : C25H19F2N3O
- IUPAC Name : this compound
- SMILES : CCOc(cc1)ccc1-c(c1cnc2c(F)cc(F)cc2c11)nn1-c1ccc(C)cc1
Physical Properties
The compound is available in various formats for laboratory use, including glass vials and 96-tube racks, emphasizing its utility in screening libraries for drug discovery .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, these compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is a key mechanism through which these compounds exert their effects .
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound ID | IC50 (μM) | Mechanism of Action |
---|---|---|
2a | 0.39 | iNOS inhibition |
2m | Not specified | COX-2 inhibition |
C350-0828 | Not yet determined | Potential anti-inflammatory effects |
Anticancer Potential
The potential anticancer activity of pyrazolo[4,3-c]quinolines has also been investigated. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms that may involve modulation of kinase activity and induction of apoptosis. The specific activity of C350-0828 against different cancer types remains to be fully elucidated but is a focus of ongoing research .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazolo[4,3-c]quinolines. Variations in substituents on the phenyl rings significantly influence both the potency and selectivity of these compounds. For instance, para-substitutions tend to yield better inhibitory activities compared to ortho or meta substitutions .
Table 2: Structure-Activity Relationship Insights
Substitution Position | Activity Level | Notes |
---|---|---|
Para | High | Optimal for anti-inflammatory activity |
Ortho | Moderate | Decreased potency |
Meta | Low | Least favorable |
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds within the pyrazolo[4,3-c]quinoline class:
- Study on Anti-inflammatory Activity : A study published in 2018 reported that derivatives exhibited significant NO inhibition with IC50 values comparable to established anti-inflammatory drugs .
- Anticancer Screening : Research indicated that certain derivatives could inhibit cancer cell proliferation effectively, with ongoing investigations into their mechanisms .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-3-31-19-10-6-16(7-11-19)23-21-14-28-24-20(12-17(26)13-22(24)27)25(21)30(29-23)18-8-4-15(2)5-9-18/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQLGDLBXFWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.